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Compound of Interest

Compound Name: L-Leucine-D7

Cat. No.: B3044230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

L-Leucine-D7 is a stable, non-radioactive, isotopically labeled form of the essential branched-

chain amino acid (BCAA), L-leucine. In this molecule, seven hydrogen atoms have been

replaced by their heavier isotope, deuterium. This isotopic substitution results in a molecule

that is chemically identical to its natural counterpart but possesses a greater mass. This key

difference allows L-Leucine-D7 to be distinguished and traced within biological systems using

mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its stability and

safety, compared to radioactive isotopes, have made it an indispensable tool in modern

biochemical and pharmaceutical research.[1][2]

This guide provides a comprehensive overview of the chemical properties of L-Leucine-D7, its

synthesis, and its critical applications in research and drug development, complete with

experimental workflow visualizations and methodological insights.

Chemical Properties of L-Leucine-D7
L-Leucine-D7 shares the same chemical reactivity and structure as unlabeled L-leucine but

differs in its physical properties due to the increased mass from the deuterium atoms. The

labeling is typically on the isopropyl group.[3][4] These properties are fundamental to its

application as an internal standard and metabolic tracer.

Table 1: Quantitative Chemical Data for L-Leucine-D7
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Property Value Reference(s)

Chemical Name L-Leucine-4,5,5,5,5',5',5'-d7 [4]

Molecular Formula C₆H₆D₇NO₂

Linear Formula (CD₃)₂CDCH₂CH(NH₂)CO₂H

Molecular Weight ~138.22 g/mol

Mass Shift M+7

CAS Number 92751-17-2

Physical Form Solid, white powder/crystals

Melting Point >300 °C

Isotopic Purity Typically ≥98 atom % D

Optical Activity
[α]25/D +14.5° (c = 2 in 5 M

HCl)

Core Applications in Research and Development
The unique properties of L-Leucine-D7 make it a versatile tool across several scientific

disciplines.

Metabolic Tracing and Flux Analysis
As a metabolic tracer, L-Leucine-D7 is used to track the fate of leucine in various metabolic

pathways. Researchers can administer the labeled amino acid to cells, tissues, or whole

organisms and then use mass spectrometry to measure its incorporation into newly

synthesized proteins and other metabolites. This allows for the precise quantification of amino

acid turnover, protein synthesis rates, and metabolic flux, providing invaluable insights into

cellular homeostasis, energy production, and biosynthesis.

Quantitative Proteomics: SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique in

quantitative proteomics that relies on the metabolic incorporation of isotopically labeled amino
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acids. In a typical SILAC experiment, one population of cells is grown in a "light" medium

containing natural L-leucine, while another is grown in a "heavy" medium containing L-
Leucine-D7. After a specific treatment or perturbation, the cell populations are mixed, proteins

are extracted and digested, and the resulting peptides are analyzed by LC-MS/MS. The mass

difference between the light and heavy peptides allows for the precise relative quantification of

thousands of proteins between the different cell populations, minimizing experimental error as

samples are combined early in the workflow.

Phase 2: Experiment and Sample Processing
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Caption: A generalized workflow for a SILAC quantitative proteomics experiment.

Internal Standard for Mass Spectrometry
In quantitative analysis, particularly in pharmacokinetics (DMPK) and metabolomics, precision

is paramount. L-Leucine-D7 serves as an ideal internal standard for the quantification of

natural L-leucine. A known amount of the labeled standard is added to a biological sample

(e.g., plasma) before processing. Because it has nearly identical chemical and physical

properties to the analyte (unlabeled leucine), it experiences the same variations during sample

preparation, extraction, and analysis. In the mass spectrometer, the light (analyte) and heavy

(standard) forms are detected as separate peaks. The ratio of their signal intensities allows for

highly accurate and reproducible quantification of the endogenous L-leucine, correcting for

sample loss or instrument variability.
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Caption: Workflow for using L-Leucine-D7 as an internal standard in MS analysis.

Signaling Pathway: Leucine and mTORC1 Activation
L-leucine (and by extension, L-Leucine-D7) is not just a building block for proteins but also a

critical signaling molecule. It is a potent activator of the mechanistic Target of Rapamycin

Complex 1 (mTORC1), a master regulator of cell growth, proliferation, and protein synthesis.

The activation of mTORC1 by leucine is a complex process primarily coordinated at the

lysosomal surface.

Leucine enters the cell and its presence is sensed by cellular machinery, most notably Sestrin2.

In the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 complex. Leucine binding

to Sestrin2 disrupts this interaction, which in turn leads to the inhibition of the GATOR1

complex. This relieves the inhibition on the Rag GTPases (specifically RagA/B). Activated Rag

GTPases recruit mTORC1 to the lysosomal surface, where it can be fully activated by the small

GTPase Rheb, leading to the phosphorylation of downstream targets like S6 Kinase 1 (S6K1)

and 4E-Binding Protein 1 (4E-BP1), ultimately promoting protein synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b3044230?utm_src=pdf-body-img
https://www.benchchem.com/product/b3044230?utm_src=pdf-body
https://www.benchchem.com/product/b3044230?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3044230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lysosome Surface

Leucine

Sestrin2

 binds

GATOR2

 inhibits

GATOR1
(GAP for RagA/B)

 inhibits

Rag GTPases
(RagA/B-GTP, RagC/D-GDP)

 inactivates

mTORC1
(Cytosolic)

 recruits to
lysosome

Rag GTPases
(RagA/B-GDP, RagC/D-GTP)

 GATOR1
inhibition
relieved

mTORC1
(Lysosomal)

p-S6K1

 phosphorylates

p-4E-BP1

 phosphorylates

Rheb-GTP

 activates

Protein Synthesis
& Cell Growth

Click to download full resolution via product page

Caption: Simplified signaling pathway of Leucine-mediated mTORC1 activation.
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Experimental Protocols: Generalized Methodologies
The following sections outline generalized procedures for key applications of L-Leucine-D7.

Specific parameters (e.g., concentrations, volumes, instrument settings) must be optimized for

the particular experimental system.

Protocol 1: Use as an Internal Standard for Leucine
Quantification in Plasma
This protocol describes a general workflow for determining the concentration of L-leucine in a

plasma sample using L-Leucine-D7 as an internal standard.

Sample Preparation:

Thaw plasma samples on ice.

To a 50 µL aliquot of plasma, add a precise volume of a known concentration of L-
Leucine-D7 solution (e.g., 10 µL of a 100 µM stock).

Vortex briefly to mix.

Protein Precipitation:

Add 150 µL of ice-cold methanol or acetonitrile to precipitate proteins.

Vortex vigorously for 30 seconds.

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated

protein.

Extraction and Derivatization (if required for GC-MS):

Carefully transfer the supernatant to a new tube.

Evaporate the solvent to dryness under a stream of nitrogen.

Reconstitute the residue in a suitable solvent. For GC-MS analysis, a derivatization step

(e.g., esterification followed by acylation) is typically required to make the amino acids
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volatile.

LC-MS/GC-MS Analysis:

Inject the prepared sample into the LC-MS or GC-MS system.

Monitor the ion transitions for both natural L-leucine and L-Leucine-D7 using selected ion

monitoring (SIM) or multiple reaction monitoring (MRM).

Data Analysis:

Integrate the peak areas for both the analyte (light leucine) and the internal standard

(heavy L-Leucine-D7).

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

Determine the concentration of L-leucine in the original sample by comparing the ratio to a

standard curve prepared with known concentrations of unlabeled leucine and a constant

amount of the internal standard.

Protocol 2: SILAC Labeling for Quantitative Proteomics
This protocol outlines the basic steps for a two-plex SILAC experiment.

Cell Culture and Labeling (Adaptation Phase):

Culture two separate populations of the same cell line.

For the "light" population, use SILAC-grade medium deficient in leucine, supplemented

with normal (unlabeled) L-leucine.

For the "heavy" population, use the same base medium supplemented with L-Leucine-D7.

Passage the cells for at least five to six doublings in their respective media to ensure

>99% incorporation of the labeled or unlabeled amino acid into the proteome.

Experimental Treatment (Experimental Phase):
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Once full incorporation is achieved, apply the experimental treatment to one cell

population (e.g., drug treatment) while the other serves as a control.

Sample Harvesting and Mixing:

Harvest both cell populations. Count the cells from each population to ensure accurate

mixing.

Combine the "light" and "heavy" cell pellets in a 1:1 ratio.

Protein Extraction and Digestion:

Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease

inhibitors).

Quantify the total protein concentration.

Digest the proteins into peptides using a protease, most commonly trypsin.

LC-MS/MS Analysis:

Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled

to a liquid chromatography system.

Data Analysis:

Use specialized software (e.g., MaxQuant) to identify peptides and proteins.

The software will quantify the intensity ratios of "heavy" to "light" peptide pairs.

Calculate the average H/L ratio for all peptides belonging to a specific protein to determine

its relative abundance change between the two conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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